molecular formula C16H23NO2 B13506751 Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B13506751
M. Wt: 261.36 g/mol
InChI Key: GTJOCHROJXLRQK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound that features a tert-butyl ester group attached to a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active naphthalene derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • tert-Butyl acetate
  • 2-(tert-Butylamino)ethyl methacrylate

Uniqueness

Tert-butyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to its specific structural features, such as the combination of a naphthalene core with a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetate

InChI

InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)11-16(17)9-8-12-6-4-5-7-13(12)10-16/h4-7H,8-11,17H2,1-3H3

InChI Key

GTJOCHROJXLRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCC2=CC=CC=C2C1)N

Origin of Product

United States

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